N'-Cyclododecylidene-4-methylbenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

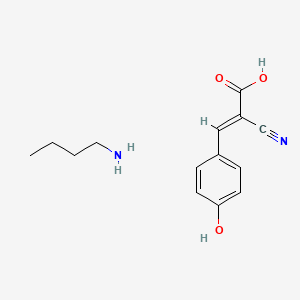

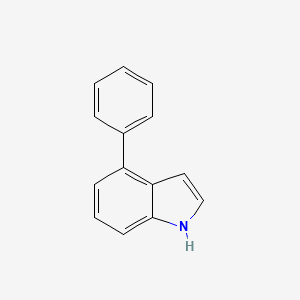

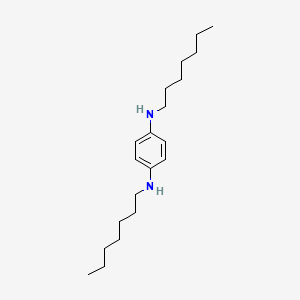

“N’-Cyclododecylidene-4-methylbenzenesulfonohydrazide” is a chemical compound with the molecular formula C19H30N2O2S . It has an average mass of 350.519 Da and a monoisotopic mass of 350.202789 Da .

Synthesis Analysis

A series of biologically active N’-substituted-4-methylbenzenesulfonohydrazide derivatives, including “N’-Cyclododecylidene-4-methylbenzenesulfonohydrazide”, were synthesized by condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in aqueous medium . The synthesized compounds were characterized by IR, NMR, and mass spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-Cyclododecylidene-4-methylbenzenesulfonohydrazide” such as melting point, boiling point, and density are not explicitly mentioned in the available resources . Further analysis would require experimental determination or computational prediction.Aplicaciones Científicas De Investigación

Antimicrobial Evaluation

N'-Cyclododecylidene-4-methylbenzenesulfonohydrazide and its derivatives have been explored for their antimicrobial properties. A study by Ghiya and Joshi (2016) synthesized a series of derivatives from 4-methylbenzenesulfonohydrazide, which were evaluated for antimycobacterial, antibacterial, and antifungal activities, showing significant biological activity (Ghiya & Joshi, 2016).

Corrosion Inhibition

Research led by Ichchou et al. (2019) studied sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. They demonstrated that these compounds are effective in inhibiting corrosion, with their efficiency increasing with concentration (Ichchou et al., 2019).

Nonlinear Optical Properties

The third-order nonlinear optical properties of certain sulfonohydrazide derivatives have been a focus of research. Sasikala et al. (2017) studied the nonlinear absorption and optical limiting properties of a specific derivative, highlighting its potential in optical applications (Sasikala et al., 2017).

Bioactive Schiff Base Compounds

Sirajuddin et al. (2013) synthesized Schiff base compounds from N'-substituted benzohydrazide and sulfonohydrazide derivatives, investigating their interaction with Salmon sperm DNA, antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These compounds showed significant biological activity in various research areas (Sirajuddin et al., 2013).

Catalysis and Synthesis

In the field of catalysis, Anbarasan et al. (2011) utilized a derivative of 4-methylbenzenesulfonohydrazide as a cyanation reagent for synthesizing various benzonitriles, demonstrating its utility in pharmaceutical intermediate syntheses (Anbarasan et al., 2011).

Materials Chemistry

The role of sulfonohydrazide derivatives in materials chemistry has been explored, with applications in surface functionalization and development of functional materials. Smith et al. (2019) discussed the use of N-Heterocyclic carbenes, derived from compounds like 4-methylbenzenesulfonohydrazide, in the development of functional materials (Smith et al., 2019).

Propiedades

IUPAC Name |

N-(cyclododecylideneamino)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2S/c1-17-13-15-19(16-14-17)24(22,23)21-20-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16,21H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGAEDSSYGTHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCCCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)

![2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3131462.png)

![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)